molecular formula C18H28N2O4 B14443625 2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate CAS No. 6625-13-4

2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate

Cat. No.: B14443625
CAS No.: 6625-13-4
M. Wt: 336.4 g/mol
InChI Key: VMWNXXADTRFVNE-UHFFFAOYSA-N
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Description

2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group attached to a benzene ring, along with a heptan-2-ylamino group and a methylpropyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-(Heptan-2-ylamino)-2-methylpropanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Oxidation: The amino group (if formed by reduction) can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or nitric acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Hydrochloric acid, sodium hydroxide.

    Oxidation: Potassium permanganate, nitric acid.

Major Products Formed

    Reduction: 2-(Heptan-2-ylamino)-2-methylpropyl 3-aminobenzoate.

    Substitution: 3-nitrobenzoic acid and 2-(Heptan-2-ylamino)-2-methylpropanol.

    Oxidation: 2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrosobenzoate or this compound.

Scientific Research Applications

2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and amino groups can interact with enzymes and proteins. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Heptan-2-ylamino)-2-methylpropyl 4-nitrobenzoate: Similar structure but with the nitro group in the para position.

    2-(Heptan-2-ylamino)-2-methylpropyl 3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    2-(Heptan-2-ylamino)-2-methylpropyl benzoate: Lacks the nitro group.

Uniqueness

2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate is unique due to the presence of both the nitro group and the heptan-2-ylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

6625-13-4

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

[2-(heptan-2-ylamino)-2-methylpropyl] 3-nitrobenzoate

InChI

InChI=1S/C18H28N2O4/c1-5-6-7-9-14(2)19-18(3,4)13-24-17(21)15-10-8-11-16(12-15)20(22)23/h8,10-12,14,19H,5-7,9,13H2,1-4H3

InChI Key

VMWNXXADTRFVNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(C)(C)COC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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